molecular formula C18H23N5O3 B2981704 1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1797224-80-6

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2981704
CAS RN: 1797224-80-6
M. Wt: 357.414
InChI Key: PPVDUBRXOFLVOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea, also known as MMPU, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MMPU is a urea-based compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

Conformational and Tautomeric Studies

Research on compounds structurally related to "1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea" has shown that these molecules exhibit interesting conformational and tautomeric behaviors. For example, the study of ureido-N-iso-propyl, N’-4-(3-pyridin-2-one)pyrimidine and its derivatives revealed significant insights into the conformational equilibrium in the urea moiety and tautomerism in the pyrimidine part, investigated through variable temperature and 1H NMR titrations, as well as DFT quantum chemical calculations. These findings are crucial for molecular sensing applications, where the control over tautomerism and conformational state could lead to new possibilities in detecting and sensing molecular changes (Kwiatkowski et al., 2019).

Synthesis of Pyrimidine Derivatives

The synthesis and reactivity of pyrimidine derivatives, closely related to the compound of interest, have been extensively studied. For instance, the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate has been explored, demonstrating the formation of various pyrimidine and urea derivatives. These reactions highlight the versatility and reactivity of pyrimidine structures, laying the groundwork for synthesizing a wide range of compounds with potential applications in materials science and as intermediates in pharmaceuticals (Yamanaka et al., 1979).

Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas, including derivatives of the compound , have been synthesized and evaluated for their enzyme inhibition and anticancer activities. This research is pivotal for understanding how structural variations in urea derivatives can influence their biological activity and potential use in cancer therapy. Notably, some newly synthesized compounds demonstrated moderate to significant activity against certain cancer cell lines, indicating the therapeutic potential of such molecules (Mustafa et al., 2014).

properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-3-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-10-13(25-2)6-7-14(12)20-17(24)21-15-11-19-18(26-3)22-16(15)23-8-4-5-9-23/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVDUBRXOFLVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)NC2=CN=C(N=C2N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2-methylphenyl)-3-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

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